molecular formula C24H48O24 B1147521 Nystose trihydrate CAS No. 139523-49-2

Nystose trihydrate

Cat. No.: B1147521
CAS No.: 139523-49-2
M. Wt: 720.62
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Prebiotic Effects

Nystose trihydrate exhibits significant prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Research indicates that it can enhance the viability of probiotics during storage by lowering water activity (Aw), which is crucial for maintaining microbial stability.

  • Case Study : A study demonstrated that dehydrated nystose effectively reduced Aw from 0.30 to 0.00 over an eight-week storage period, significantly improving the survival rate of Bifidobacterium longum in sucrose powder mixtures .

Antioxidant Activity

Studies have suggested that nystose possesses antioxidant properties, potentially mitigating oxidative stress in biological systems. It scavenges free radicals and reduces lipid peroxidation, contributing to cellular protection.

  • Case Study : An investigation revealed that nystose effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stressors, indicating its potential for dietary supplements aimed at improving health outcomes related to oxidative damage .

Water Activity Regulation

This compound can lower Aw in food products, inhibiting microbial growth and extending shelf life. Its addition to food matrices has been shown to significantly reduce Aw values compared to control samples.

  • Table 1: Summary of Biological Activities of this compound
ActivityMechanismReference
Prebiotic EffectsStimulates growth of beneficial gut bacteria
Antioxidant ActivityScavenges free radicals
Water Activity RegulationLowers Aw in food products

Biological Activity

Nystose trihydrate, a fructooligosaccharide, has garnered attention for its potential biological activities and applications in various fields, including food science and pharmaceuticals. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Nystose (also known as 1-kestose) is a non-reducing disaccharide composed of two fructose units and one glucose unit. Its molecular formula is C24H42O21C_{24}H_{42}O_{21} with a molecular weight of approximately 666.58 g/mol. The trihydrate form contains three molecules of water, which influences its solubility and stability in various environments .

Biological Activity

1. Prebiotic Effects:
this compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Research indicates that the addition of dehydrated nystose can enhance the survival of lyophilized Bifidobacterium longum in sucrose powder by lowering water activity (Aw), which is crucial for maintaining microbial viability during storage .

2. Antioxidant Activity:
Studies have suggested that nystose possesses antioxidant properties, which may help mitigate oxidative stress in biological systems. The mechanism involves scavenging free radicals and reducing lipid peroxidation, contributing to cellular protection against damage .

3. Water Activity Regulation:
this compound effectively lowers water activity in food products, which can inhibit microbial growth and extend shelf life. In experiments, mixtures containing nystose were shown to achieve significantly lower Aw values compared to control samples, enhancing the stability of food matrices .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
Prebiotic EffectsStimulates growth of beneficial gut bacteria ,
Antioxidant ActivityScavenges free radicals
Water Activity RegulationLowers Aw in food products ,

Case Studies

Case Study 1: Survival of Probiotics
In a study examining the effects of dehydrated nystose on the survival of Bifidobacterium longum, it was found that increasing concentrations of nystose led to a significant reduction in Aw from 0.30 to 0.00 over an 8-week storage period. The number of surviving cells decreased more slowly in mixtures with higher nystose content, demonstrating its protective effect against desiccation .

Case Study 2: Antioxidant Properties
A recent investigation into the antioxidant capacity of nystose revealed that it effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stressors. This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage .

Q & A

Basic Research Questions

Q. How is the crystal structure of nystose trihydrate determined, and what are its key conformational features?

The crystal structure of this compound (C24_{24}H42_{42}O21_{21}·3H2_2O) is resolved using single-crystal X-ray diffraction (Cu Kα radiation) at low temperatures (e.g., 121 K). The orthorhombic space group P21_121_121_1 reveals four molecules per unit cell with dimensions a=10.155(1)a = 10.155(1) Å, b=23.385(6)b = 23.385(6) Å, and c=10.198(2)c = 10.198(2) Å. The α-D-glucopyranose ring adopts a 4C1 chair conformation, while fructofuranose rings exhibit 4T3, E4, or E3 conformations. Hydrogen bonding networks between adjacent molecules stabilize the structure, with distinct linkage conformations (e.g., φ, ψ, ω angles) compared to related fructooligosaccharides like 1-kestose .

Q. What methodologies ensure the purity of this compound for experimental use?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control. Analytical conditions typically involve hydrophilic interaction chromatography (HILIC) or anion-exchange columns to separate nystose (GF3) from other fructooligosaccharides (e.g., GF2, GF4). Baseline separation (R > 1.5) is achieved using 10 ppm sugar standards and validated with linearity/symmetry factors (1.0–1.2). Dissolution in water (avoiding methanol due to low solubility) and storage at 2–8°C under desiccation prevent degradation .

Q. How is this compound quantified in complex matrices like functional foods?

Quantification in food or biological samples involves extraction with hot water or ethanol, followed by enzymatic hydrolysis (e.g., inulinase) to release fructooligosaccharides. Liquid chromatography paired with evaporative light scattering detection (HPLC-ELSD) or mass spectrometry (LC-MS) is used. For example, in strawberry juice, nystose (DP4) is monitored alongside 1-kestose (DP3) and fructosyl nystose (DP5), with statistical validation via ANOVA and Duncan’s multiple range test (p<0.05) .

Advanced Research Questions

Q. What experimental designs elucidate the role of this compound in plant stress responses?

Comparative proteomics (e.g., 2D-DIGE or LC-MS/MS) identifies differentially expressed proteins in nystose-treated vs. control samples. For rice roots under cold stress, 497 proteins are analyzed via GO and KEGG pathway enrichment, focusing on serine/threonine phosphatases, ABA signaling, and ROS scavenging. Western blotting validates key proteins (e.g., RSOsPR10), while pharmacological inhibitors (e.g., jasmonate/salicylic acid inhibitors) dissect signaling pathways. Replicates (n=3) and arcsin-transformed data ensure statistical rigor .

Q. How can dynamic models optimize this compound production via microbial fermentation?

Fermentative production using Aureobasidium pullulans or Aspergillus spp. requires dynamic models incorporating biomass growth, substrate utilization, and hydrolysis kinetics (e.g., nystose hydrolysis to kestose). Sensitivity analysis identifies critical parameters (e.g., enzyme activity, pH), while model validation uses experimental time-course data. Challenges include reconciling discrepancies between in vitro enzyme kinetics and in vivo fermentation yields .

Q. What structural factors influence this compound’s stability and interaction with biomolecules?

Molecular dynamics simulations and crystallography reveal that hydrogen bonding (e.g., O–H···O interactions) and glycosidic linkage flexibility (e.g., φ = 71.3°, ψ = −165.9°) affect stability. Comparative studies with stachyose hydrate show differences in hydration shells and conformational adaptability, impacting its function as a prebiotic or cryoprotectant .

Q. How do researchers address contradictions in proteomic data from nystose-treated plant systems?

Contradictions arise from tissue-specific responses or temporal variations in protein expression. Mitigation strategies include:

  • Time-course experiments to capture dynamic changes.
  • Multi-omics integration (transcriptomics/metabolomics) to cross-validate pathways.
  • Normalization against housekeeping proteins and rigorous false-discovery-rate (FDR) corrections in LC-MS/MS workflows .

Q. What are the challenges in reproducing this compound crystallization for structural studies?

Seed crystals are essential for controlled nucleation. Key parameters include supersaturation levels in aqueous solutions, slow cooling rates (0.1–0.5°C/h), and avoiding impurities (e.g., monosaccharides). Anomalous diffraction patterns may arise from hydration variability, necessitating low-temperature (121 K) data collection to stabilize crystals .

Q. Methodological Notes

  • X-ray Crystallography : Use synchrotron radiation for high-resolution data on low-symmetry crystals.
  • Chromatography : Optimize mobile phase (acetonitrile/water gradients) and column temperature (30–40°C) to resolve GF3 from co-eluting analytes .
  • Statistical Validation : Apply factorial ANOVA with random effects for biological replicates and report least significant differences (LSD) at 95% confidence .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDGRNFAJVFRT-DHHBJCMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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